molecular formula C12H17FN2 B1277131 2-(1-Azepanyl)-5-fluoroaniline CAS No. 869943-96-4

2-(1-Azepanyl)-5-fluoroaniline

Cat. No. B1277131
CAS RN: 869943-96-4
M. Wt: 208.27 g/mol
InChI Key: BRZSYCIGSXBGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Azepanyl)-5-fluoroaniline (2-AFA) is a synthetic aromatic heterocyclic compound derived from the aminobenzene class. It is an important building block for the synthesis of many organic compounds, and has been widely used in pharmaceutical, agrochemical and dye industries. 2-AFA has been studied extensively in the past decades, and its synthesis method, mechanism of action, biochemical and physiological effects, and applications have been extensively investigated.

Scientific Research Applications

  • Metabonomic Assessment of Toxicity : A study by Bundy et al. (2002) used 1H nuclear magnetic resonance (NMR) spectroscopy to investigate the toxic effects of different xenobiotics, including fluoroaniline derivatives, on earthworms. This research highlights the potential of fluoroanilines as biomarkers for xenobiotic toxicity and their role in understanding the mechanism of toxic chemicals (Bundy et al., 2002).

  • Synthesis of Bioactive Compounds : A study by Acosta Quintero et al. (2019) detailed the synthesis of various halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines, using fluoroaniline derivatives. These compounds are significant in forming the core structure of several bioactive molecules (Acosta Quintero et al., 2019).

  • Fluorescent Amino Acid Encoding : Research by Summerer et al. (2006) introduced a low-molecular-weight fluorophore into proteins at defined sites, demonstrating the utility of fluorescent amino acids in studying protein structure and function. This research underscores the importance of fluoroaniline derivatives in biochemical and cellular studies (Summerer et al., 2006).

  • Aerobic Alcohol Oxidation : A study by Shibuya et al. (2011) demonstrated the use of a fluoroaniline derivative in catalytic aerobic oxidation of alcohols. This highlights the application of fluoroaniline compounds in organic chemistry and synthesis (Shibuya et al., 2011).

  • Study of 5-Fluorouracil Metabolism : Research by Stevens et al. (1984) used nuclear magnetic resonance (NMR) to monitor the metabolism of 5-fluorouracil in tumors and liver, emphasizing the potential of fluoroaniline derivatives in cancer treatment research (Stevens et al., 1984).

  • Preparation of Phenylboronates : Zhichkin et al. (2011) discussed the synthesis of novel 2-fluoro-3-aminophenylboronates, indicating the utility of fluoroaniline derivatives in the development of new compounds (Zhichkin et al., 2011).

properties

IUPAC Name

2-(azepan-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSYCIGSXBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235739
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869943-96-4
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.